Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is a specialized organic compound known for its unique chemical properties and applications. It is characterized by the presence of a trifluoromethanesulfonic acid group, a cyclopropylacetyl group, and a phenyl ester group. This compound is used in various fields, including organic synthesis, materials science, and electrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with a suitable phenyl ester precursor. The reaction is carried out under anhydrous conditions using a solvent such as dichloromethane. The reaction mixture is usually cooled to maintain a low temperature, and a base such as pyridine is added to neutralize the by-products formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester undergoes various chemical reactions, including:
Esterification: The compound can participate in esterification reactions, forming esters with different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or methanesulfonic acid.
Substitution: Common reagents include nucleophiles like amines, thiols, and halides.
Major Products Formed
Esterification: Produces various esters depending on the alcohol used.
Substitution: Yields substituted products where the trifluoromethanesulfonic acid group is replaced.
Hydrolysis: Results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties.
Electrochemistry: Utilized in the formulation of electrolytes for batteries and other electrochemical devices.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonic acid group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in esterification, substitution, and other reactions where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, cyclopropyl ester
- Methanesulfonic acid, trifluoro-, phenyl ester
- Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is unique due to the presence of the cyclopropylacetyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity .
Properties
CAS No. |
646522-76-1 |
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Molecular Formula |
C12H11F3O4S |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
[2-(2-cyclopropylacetyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-11-4-2-1-3-9(11)10(16)7-8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
YGYXKRDJNAAWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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